REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CC(O)C.C1COCC1>[CH3:7][NH:6][CH2:5][CH2:4][CH:3]1[CH2:8][CH2:7][N:6]([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH2:5][CH2:4]1 |f:0.1,2.3.4.5.6.7|
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
TEA
|
Quantity
|
2.44 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
Na2SO4.10H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (silica gel, DCM/(7 M NH3 in MeOH, 99:1→98:2→95:5)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
On completion of the addition the mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 60° C
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 4.5 h the mixture was cooled to RT
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
The viscous solution was dried
|
Type
|
ADDITION
|
Details
|
by adding Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered after approximately 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |